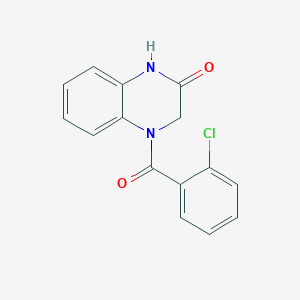
4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound that belongs to the class of quinoxaline derivatives
Preparation Methods
The synthesis of 4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 2-chlorobenzoyl chloride with 1,2,3,4-tetrahydroquinoxalin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of solvents .
Chemical Reactions Analysis
4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives with altered properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other quinoxaline derivatives.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other quinoxaline derivatives, such as:
2-chlorobenzoyl chloride: Used as an intermediate in the synthesis of various compounds.
4-chlorobenzoyl chloride: Known for its use in organic synthesis and pharmaceutical applications.
Benzimidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-chlorobenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-2-1-5-10(11)15(20)18-9-14(19)17-12-7-3-4-8-13(12)18/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXWTIHBPFIIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
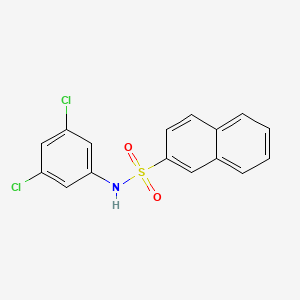
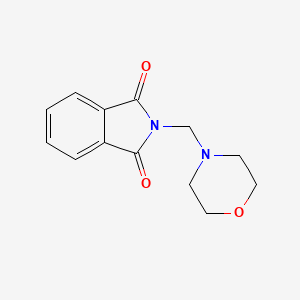
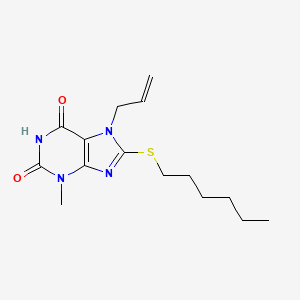
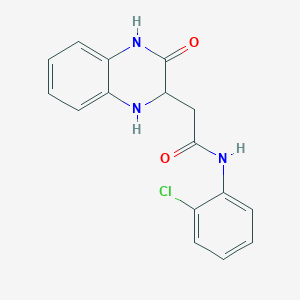
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6418655.png)
![(2Z)-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B6418658.png)
![(2Z)-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6418661.png)
![1-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B6418669.png)
![[(2,5-difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418703.png)
![4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6418706.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide](/img/structure/B6418712.png)
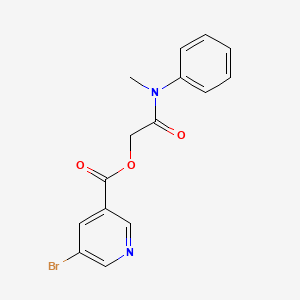
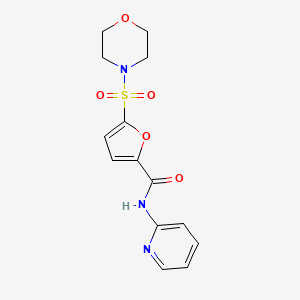
![3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate](/img/structure/B6418730.png)
